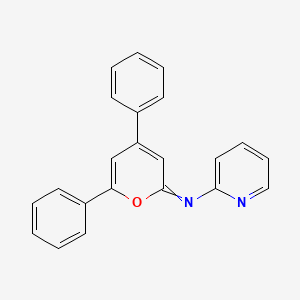
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with an amine group and a pyran ring with diphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)- typically involves a multi-step process. One common method is the intermolecular hetero-Diels–Alder reaction. This reaction involves the use of vinylidene Melderum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature. The advantages of this procedure include good yields, short reaction times, and easy workup .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-4-methyl-: This compound has a similar structure but includes a methyl group, which may alter its chemical and biological properties.
3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones: These compounds share the pyran ring structure and are known for their biological activities.
Uniqueness
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)- is unique due to its specific combination of pyridine and pyran rings with diphenyl groups
Properties
CAS No. |
62219-24-3 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4,6-diphenyl-N-pyridin-2-ylpyran-2-imine |
InChI |
InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)19-15-20(18-11-5-2-6-12-18)25-22(16-19)24-21-13-7-8-14-23-21/h1-16H |
InChI Key |
JSBLISPRUXDZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=N3)OC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















